molecular formula C25H23N5O4S B11990074 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11990074
M. Wt: 489.5 g/mol
InChI Key: PFVRBQCMJXAWOO-PUOCKCQTSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a furan ring

Preparation Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfanyl-containing molecules. Compared to these compounds, 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C25H23N5O4S/c1-32-21-13-12-18(16-22(21)33-2)24-28-29-25(30(24)19-8-4-3-5-9-19)35-17-23(31)27-26-14-6-10-20-11-7-15-34-20/h3-16H,17H2,1-2H3,(H,27,31)/b10-6+,26-14+

InChI Key

PFVRBQCMJXAWOO-PUOCKCQTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CO4)OC

Origin of Product

United States

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